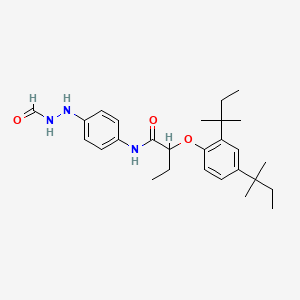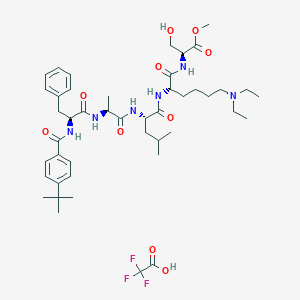
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated butanamide under basic conditions.
Introduction of the Formylhydrazino Group: The next step involves the introduction of the formylhydrazino group to the phenyl ring. This can be achieved by reacting the intermediate with hydrazine hydrate followed by formylation using formic acid or formyl chloride.
Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formylhydrazino group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy and formylhydrazino groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Hydrazine derivatives and amines.
Substitution: Various substituted phenoxy and formylhydrazino derivatives.
Aplicaciones Científicas De Investigación
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- involves its interaction with specific molecular targets and pathways. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Butanamide, 2-(2,4-dimethylphenoxy)-N-(4-(2-formylhydrazino)phenyl)-
- Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-hydrazino)phenyl)-
- Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylamino)phenyl)-
Uniqueness
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is unique due to the presence of both the bulky 2,4-bis(1,1-dimethylpropyl)phenoxy group and the reactive formylhydrazino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
86551-61-3 |
|---|---|
Fórmula molecular |
C27H39N3O3 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide |
InChI |
InChI=1S/C27H39N3O3/c1-8-23(25(32)29-20-12-14-21(15-13-20)30-28-18-31)33-24-16-11-19(26(4,5)9-2)17-22(24)27(6,7)10-3/h11-18,23,30H,8-10H2,1-7H3,(H,28,31)(H,29,32) |
Clave InChI |
OECVCYPIABDSEN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)NNC=O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)

![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![4-chlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15151426.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)

